molecular formula C14H14O2 B141619 4-Ethoxy-4'-hydroxybiphenyl CAS No. 127972-27-4

4-Ethoxy-4'-hydroxybiphenyl

Cat. No.: B141619
CAS No.: 127972-27-4
M. Wt: 214.26 g/mol
InChI Key: SAVUMZAYQJUCOL-UHFFFAOYSA-N
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Description

4-Ethoxy-4’-hydroxybiphenyl is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It is a biphenyl derivative, characterized by the presence of an ethoxy group at the 4-position and a hydroxy group at the 4’-position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-4’-hydroxybiphenyl can be synthesized through several methods. One common synthetic route involves the reaction between 4-bromophenol and 4-ethoxyphenylboronic acid . The reaction typically proceeds under palladium-catalyzed Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production of 4-Ethoxy-4’-hydroxybiphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-4’-hydroxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The ethoxy group can be reduced to an ethyl group under specific conditions.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Formation of 4-ethoxy-4’-quinone.

    Reduction: Formation of 4-ethyl-4’-hydroxybiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-4’-hydroxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4’-hydroxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The biphenyl core provides a rigid and planar structure, which can facilitate interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

    4-Hydroxybiphenyl: Lacks the ethoxy group, making it less hydrophobic and potentially less active in certain applications.

    4-Ethyl-4’-hydroxybiphenyl: Similar structure but with an ethyl group instead of an ethoxy group, affecting its solubility and reactivity.

    4-Methoxy-4’-hydroxybiphenyl: Contains a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 4-Ethoxy-4’-hydroxybiphenyl is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical and physical properties. The ethoxy group increases its hydrophobicity and potential for interactions with hydrophobic environments, while the hydroxy group allows for hydrogen bonding and increased solubility in polar solvents. These properties make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVUMZAYQJUCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476222
Record name 4-Ethoxy-4'-hydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-27-4
Record name 4-Ethoxy-4'-hydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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